molecular formula C12H15NO4 B2793012 N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide CAS No. 742116-67-2

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2793012
CAS No.: 742116-67-2
M. Wt: 237.255
InChI Key: DEKHHYUNIVIVFV-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is an organic compound with the empirical formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of an ethyl group, a formyl group, and a methoxyphenoxy group attached to an acetamide backbone. It is primarily used in research and development within various scientific fields.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . The precautionary statements include P301 + P310 - P305 + P351 + P338 . It is recommended to be stored at room temperature .

Future Directions

As for future directions, it’s important to note that “N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide” is provided to early discovery researchers as part of a collection of unique chemicals . Therefore, it could potentially be used in various research fields, including proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 4-formyl-2-methoxyphenol with ethylamine and chloroacetyl chloride. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to achieve higher yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-ethyl-2-(4-carboxy-2-methoxyphenoxy)acetamide.

    Reduction: N-ethyl-2-(4-hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: N-ethyl-2-(4-alkoxy-2-methoxyphenoxy)acetamide.

Scientific Research Applications

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. The formyl group may play a role in binding to active sites of enzymes or receptors, while the methoxyphenoxy group may influence the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKHHYUNIVIVFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742116-67-2
Record name N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
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